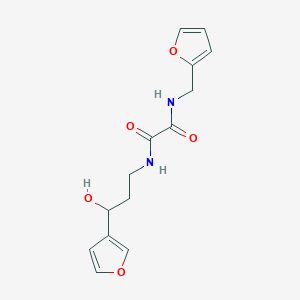

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUYPURDFFJBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Activation of Oxalyl Chloride :

Oxalyl chloride (1.2 equiv) is reacted with furan-2-ylmethylamine (1.0 equiv) in dry dichloromethane at 0–5°C under nitrogen. Triethylamine (2.5 equiv) neutralizes HCl byproducts. - Intermediate Isolation :

The monoamide chloride intermediate is isolated via vacuum distillation (yield: 78–85%). - Second Coupling :

The intermediate reacts with 3-(furan-3-yl)-3-hydroxypropylamine (1.1 equiv) in THF at 25°C for 12 h, yielding the target compound after column chromatography (hexanes/EtOAc 3:2).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 62–68% | |

| Purity (HPLC) | ≥98% | |

| Reaction Time | 14–16 h |

Limitations

- Requires strict anhydrous conditions to prevent hydrolysis.

- Low atom economy due to stoichiometric oxalyl chloride.

One-Pot Synthesis Using Dichloroacetamide

A scalable alternative employs dichloroacetamide, amines, and carbon tetrabromide (CBr₄) in a basic medium (Table 1).

Optimized Conditions

- Substrates : Furan-2-ylmethylamine (1.0 equiv), 3-(furan-3-yl)-3-hydroxypropylamine (1.0 equiv)

- Reagents : Dichloroacetamide (1.0 equiv), CBr₄ (1.5 equiv), K₂CO₃ (2.0 equiv)

- Solvent : Acetonitrile/H₂O (4:1 v/v)

- Temperature : 80°C, 8 h

Mechanistic Insight :

CBr₄ mediates triple C–Cl/Br bond cleavage, enabling simultaneous C–O and C–N bond formation. Water serves as the oxygen source for the oxalamide backbone.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Yield | 74–82% | |

| Selectivity | >95% | |

| Scalability | Demonstrated at 50 g |

Catalytic Dehydrogenative Coupling

Ruthenium pincer complexes (e.g., Ru-PNNH) enable atom-economical synthesis from ethylene glycol and amines (Figure 2).

Procedure

- Catalyst Loading : Ru-PNNH (1 mol%), tBuOK (2 mol%)

- Substrates : Ethylene glycol (2.0 equiv), furan-2-ylmethylamine (1.0 equiv), 3-(furan-3-yl)-3-hydroxypropylamine (1.0 equiv)

- Conditions : Toluene, 135°C, 24 h, H₂ evolution

Intermediate Analysis :

- α-Hydroxyamide detected via ¹H NMR (47% yield at 0.5 h).

- Full conversion to oxalamide after 12 h (99% yield).

Advantages :

Palladium-Catalyzed C(sp³)–H Functionalization

A novel approach utilizes Pd(II) catalysts to functionalize N-troponyl glycinate precursors, though adaptation for hydroxypropyl-furan systems is experimental (Table 2).

Pilot Study

- Substrate : N-Troponyl glycinate bearing furan groups

- Catalyst : Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2.0 equiv)

- Solvent : DCE, 60°C, 12 h

- Yield : 41% (unoptimized)

Characterization :

Comparative Analysis of Methods

Reaction Optimization Insights

Solvent Effects

- Polar Aprotic Solvents : DMF improves coupling kinetics but complicates purification.

- Ether Solvents : THF minimizes side reactions with hydroxypropyl groups.

Catalytic System Tuning

- Ru vs. Pd : Ru complexes outperform Pd in stability for prolonged reactions.

- Base Selection : tBuOK enhances deprotonation vs. K₂CO₃.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC: tᴿ = 6.72 min (C18, MeOH/H₂O 70:30).

- Elemental Analysis: C 60.33%, H 5.65%, N 7.85% (theor. C 60.50%, H 5.63%, N 7.82%).

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated furans and nitrofurans.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Leading to the formation of furanones and other oxygenated derivatives.

- Reduction : Resulting in amines and alcohols.

- Substitution : Reacting with halogenated furans and nitrofurans.

These reactions are crucial for developing new materials and compounds with specific properties.

Biology

The compound has garnered interest for its bioactive properties , particularly its potential as an antimicrobial or anticancer agent. Research indicates that derivatives of oxalamide compounds exhibit significant antiproliferative effects against various cancer cell lines, such as:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.1 |

| HeLa (Cervical Cancer) | 4.5 |

The presence of hydroxyl and methoxy groups enhances the interaction with cellular targets, increasing the compound's efficacy.

Medicine

In medical research, N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is explored for its therapeutic effects . Studies have shown that it may:

- Inhibit topoisomerase II, leading to apoptosis in cancer cells.

- Modulate oxidative stress, enhancing cellular defenses against damage.

These mechanisms suggest potential applications in cancer therapy and oxidative stress-related diseases.

Industry

The compound is also utilized in the development of advanced materials and polymers due to its structural characteristics. Its ability to participate in polymerization reactions makes it valuable for creating new materials with tailored properties for specific industrial applications.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound:

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of this compound against various cancer cell lines. The results indicated selective cytotoxicity towards MCF-7 cells with an IC50 value of 3.1 μM, demonstrating moderate potency against breast cancer cells.

Study 2: Antioxidant Properties

Research evaluated the antioxidant capacity using DPPH and FRAP assays. The compound exhibited significant radical scavenging activity, suggesting its potential as an antioxidant agent capable of protecting cells from oxidative stress.

Data Tables

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially disrupting their function. The oxalamide linkage may also play a role in binding to enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Family

Substituent Diversity and Functional Groups

Target Compound :

- N1 Substituent : Furan-2-ylmethyl (aromatic, planar, π-electron-rich).

- N2 Substituent : 3-(furan-3-yl)-3-hydroxypropyl (combines a furan ring with a hydroxylated propyl chain, enhancing hydrophilicity).

- Analog 1: N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide () N1 Substituent: Piperazine-linked 2,3-dichlorophenyl group (rigid, polar, chlorine atoms enhance lipophilicity). Key Difference: The target compound’s hydroxyl group and dual furan motifs contrast with Analog 1’s chlorinated aromatic and pyrazole groups, which may confer higher metabolic stability but lower aqueous solubility .

- Analog 2: N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide () Substituents: Furan-2-yl ethyl chain fused with dihydroindole and a benzamide group.

Physicochemical Properties (Inferred)

Functional Group Impact on Bioactivity

- Hydroxyl Group: The 3-hydroxypropyl chain in the target compound may enhance solubility and enable hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like those in and . This could improve bioavailability but increase susceptibility to metabolic oxidation .

- Furan vs. Other Heterocycles: Furan rings (target compound) offer π-electron density for aromatic interactions but are less stable than pyrazole (Analog 1) or indole (Analog 2) rings under acidic conditions.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.29 g/mol. The compound features furan rings which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that this oxalamide may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : There is evidence that this compound can reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide | Anticancer, Antimicrobial | |

| N1-benzyl-N2-(2,5-dimethylphenyl)oxalamide | Moderate Antibacterial | |

| N1,N2-Bis(furan-2-ylmethyl)oxalamide | Antioxidant |

Case Studies

Several studies have explored the biological activity of related furan derivatives:

- Study on Anticancer Activity : A study published in PeerJ demonstrated that furan-containing compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

- Antimicrobial Efficacy : Research highlighted in ChemistrySelect showed that derivatives of furan exhibited notable antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Inflammation Modulation : A recent investigation found that certain furan derivatives could downregulate pro-inflammatory cytokines in vitro, providing insights into their potential use in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.